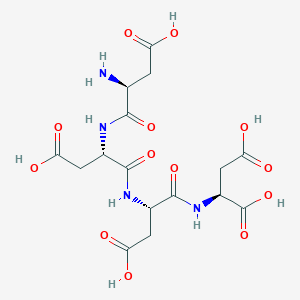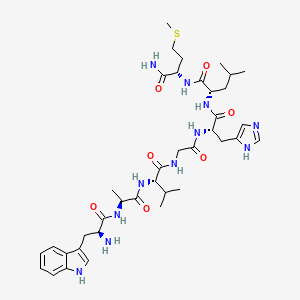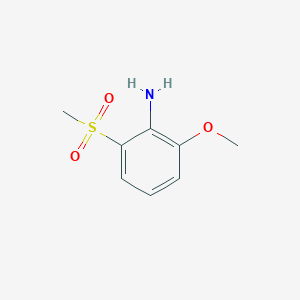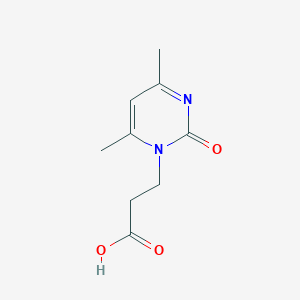
3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their role in biological systems as they are present in many important biomolecules, such as nucleotides of DNA and RNA. The specific substitution pattern on the pyrimidine ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves the reaction of substituted pyrimidines with various reagents. For instance, a compound with a similar pyrimidine structure was synthesized by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a 90% yield . Another synthesis method involved the reaction of 2-amino-4,6-dimethylpyrimidine with potassium thiocyanate and methyl chloroformate in ethyl acetate . These methods indicate that substituted pyrimidines can be used as starting materials to introduce various functional groups, leading to a diverse range of pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray single crystal diffraction . For example, a related compound crystallized in the triclinic space group P-1 with specific unit-cell parameters . Another compound was found to belong to monoclinic symmetry with space group C2/m . These analyses provide detailed information about the arrangement of atoms within the crystal lattice and the overall geometry of the molecule.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including photochemical reduction and reactions with nitrous acid, leading to different products depending on the reaction conditions . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, as seen in the formation of addition products or dihydrodimers . Additionally, alkylation, aminomethylation, and acylation reactions have been reported for pyrimidine derivatives, with the reactivity occurring at different atoms depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the crystal parameters, such as unit-cell dimensions and symmetry, can affect the density and stability of the crystal . Theoretical studies using methods like DFT-B3LYP/6-311G can provide insights into the electronic properties and atomic net charges of these compounds . Additionally, the interaction of pyrimidine derivatives with DNA has been studied, revealing that certain compounds can bind to the minor groove of DNA, which is stabilized by hydrogen bonds and Pi-alkyl interactions .
Applications De Recherche Scientifique
Synthesis and Biological Potential
Research indicates that derivatives of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid have been synthesized and evaluated for their biological potential. For instance, one study focused on creating pyrimidine linked pyrazole heterocyclics, assessing their insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Such compounds are significant for their potential use in agriculture and medicine.
Molecular Interaction Studies
Another aspect of the research on this compound involves studying its interactions at the molecular level. For example, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their binding with bovine serum albumin, a study pertinent to understanding drug-protein interactions (Meng et al., 2012).
Development of New Medicinal Compounds
This compound is also a building block in the development of new medicinal compounds. Berzosa et al. (2011) described the synthesis of derivatives that are analogues of pyrido[2,3-d]pyrimidines, known for their biological activities (Berzosa, Pettersson, Teixidó & Borrell, 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated for their potential in treating various health conditions. For instance, Stock et al. (2010) identified a derivative as a potential topical agent for skin disorders involving leukotriene production (Stock et al., 2010).
Molecular Modeling and Drug Design
The compound and its derivatives have been subject to molecular modeling and drug design studies, as seen in research by Santana et al. (2020), where they were considered as potential leads for new anticancer drugs (Santana et al., 2020).
Synthesis of pH-Sensitive Materials
In the field of material science, this compound has been used to develop pH-sensitive materials. Pal, Kim, and Lee (2005) focused on synthesizing pH-sensitive biodegradable polymeric materials utilizing derivatives of this compound (Pal, Kim & Lee, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6-5-7(2)11(9(14)10-6)4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABWUHTZYHYWMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424465 |
Source


|
| Record name | 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid | |
CAS RN |
764642-23-1 |
Source


|
| Record name | 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


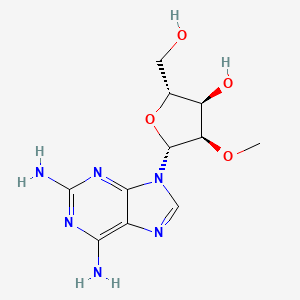
![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)
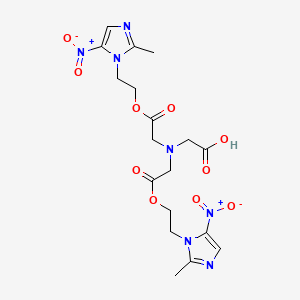



![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)


